Validated Fragment Hit with High-Resolution Binding Mode Determination vs. Uncharacterized Analogs
In a large-scale crystallographic fragment screen of over 1000 compounds, 2-Morpholin-4-ylmethyl-furan-3-carboxylic acid was identified as one of 269 fragment hits and its binding mode to the Prp8 RNaseH-like domain/Aar2 complex was determined at 1.45 Å resolution (PDB ID: 7FNS) [1]. In contrast, the vast majority of commercially available furan-3-carboxylic acid derivatives lack any experimental binding mode validation, representing a significant barrier to structure-guided optimization [2]. This validated structural information accelerates downstream compound development by providing a rational basis for fragment elaboration, a capability not offered by uncharacterized analogs.
| Evidence Dimension | Experimental binding mode validation |
|---|---|
| Target Compound Data | Binding pose validated at 1.45 Å resolution in PDB entry 7FNS |
| Comparator Or Baseline | Uncharacterized furan-3-carboxylic acid analogs |
| Quantified Difference | Validated binding pose vs. no structural data |
| Conditions | X-ray crystallography; complex of yeast Prp8 RNaseH-like domain and Aar2 |
Why This Matters
Validated binding mode data is essential for structure-based drug design, providing a clear advantage for hit-to-lead optimization compared to purchasing uncharacterized analogs.
- [1] Barthel T, Wollenhaupt J, Lima GMA, Wahl MC, Weiss MS. Large-Scale Crystallographic Fragment Screening Expedites Compound Optimization and Identifies Putative Protein-Protein Interaction Sites. J Med Chem. 2022;65(21):14630-14641. View Source
- [2] RCSB Protein Data Bank. PDB Entry 7FNS: PanDDA analysis group deposition -- Aar2/RNaseH in complex with fragment P07E03 from the F2X-Universal Library. Released 2022-11-02. View Source
